molecular formula C13H12N2O B2357622 2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-6-carbonitrile CAS No. 2361639-25-8

2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-6-carbonitrile

Cat. No.: B2357622
CAS No.: 2361639-25-8
M. Wt: 212.252
InChI Key: TXKFPPAICLDJQO-UHFFFAOYSA-N
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Description

2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-6-carbonitrile is a complex organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This particular compound is characterized by the presence of a prop-2-enoyl group, a dihydroisoquinoline core, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-6-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.

    Introduction of the Prop-2-enoyl Group: The prop-2-enoyl group can be introduced via an acylation reaction using acryloyl chloride in the presence of a base such as pyridine.

    Addition of the Carbonitrile Group: The carbonitrile group can be added through a nucleophilic substitution reaction using cyanogen bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the isoquinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyanogen bromide for nucleophilic substitution.

Major Products

    Oxidation: Oxo derivatives of the isoquinoline core.

    Reduction: Amino derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-6-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-6-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the carbonitrile group can facilitate interactions with nucleophilic sites in proteins, potentially leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-5-carbonitrile
  • 2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid

Uniqueness

2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-6-carbonitrile is unique due to the specific positioning of the carbonitrile group on the isoquinoline core, which can influence its reactivity and interactions with other molecules. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-2-13(16)15-6-5-11-7-10(8-14)3-4-12(11)9-15/h2-4,7H,1,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKFPPAICLDJQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC2=C(C1)C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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